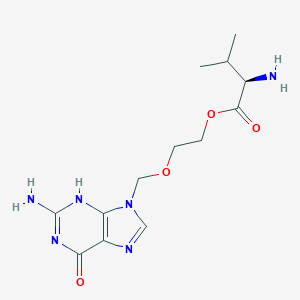

D-Valacyclovir

Übersicht

Beschreibung

A prodrug of acyclovir that is used in the treatment of HERPES ZOSTER and HERPES SIMPLEX VIRUS INFECTION of the skin and mucous membranes, including GENITAL HERPES.

Wissenschaftliche Forschungsanwendungen

Antivirale Therapie für HSV

Valacyclovir wird häufig zur Behandlung von Herpes-simplex-Virus (HSV)-Infektionen eingesetzt. Es erhöht die Bioverfügbarkeit von Aciclovir im Vergleich zu oral verabreichtem Aciclovir, wodurch es für langfristige Sicherheit und Wirksamkeit bei der Behandlung von HSV wirksam ist .

Pharmakokinetik und Bioverfügbarkeit

Valacyclovir wirkt als orales Prodrug, das in vivo zu Aciclovir umgewandelt wird. Dieser Umwandlungsprozess ermöglicht eine bessere Bioverfügbarkeit und pharmakokinetische Eigenschaften, was es zur bevorzugten Wahl für die antiherpetische Therapie macht .

Pädiatrische Anwendungen

Klinische Studien wurden durchgeführt, um die Wirksamkeit von Valacyclovir bei Kindern mit Gingivostomatitis zu beurteilen, was die Sicherheit und Wirksamkeit bei pädiatrischen Populationen belegt .

Verunreinigungsprofil

Es wurden Untersuchungen mit RP-HPLC-Methoden durchgeführt, um Valacyclovir-bedingte Verunreinigungen zu erkennen und zu trennen, was zur Qualitätskontrolle und Sicherheit des Arzneimittels beiträgt .

Verbesserte antiherpetische Aktivität

Studien haben die Verwendung von Valacyclovir, das in Sulfobutylether-β-Cyclodextrin geladen ist, untersucht, um seine antiherpetische Aktivität zu verstärken, mit dem Ziel, die Behandlungsergebnisse zu verbessern und gleichzeitig Nebenwirkungen zu minimieren .

Wirkmechanismus

Target of Action

D-Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs.

Mode of Action

Valacyclovir is a prodrug that is converted in vivo to Aciclovir , a nucleoside analog . Aciclovir is then phosphorylated by the virally-encoded thymidine kinase to produce aciclovir monophosphate. Subsequent phosphorylation by cellular enzymes yields aciclovir triphosphate , which competitively inhibits viral DNA polymerase . This inhibition prevents the synthesis of viral DNA, thereby halting viral replication .

Biochemical Pathways

The conversion of Valacyclovir to Aciclovir involves a series of biochemical reactions. First, Valacyclovir is absorbed via the hPEPT1 peptide transporter in the intestines . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . This process is facilitated by the enzyme Valacyclovir hydrolase , also known as Biphenyl hydrolase-like (BPHL) protein .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . This increased bioavailability is attributed to carrier-mediated intestinal absorption, followed by rapid and extensive first-pass intestinal and/or hepatic hydrolysis . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of Valacyclovir’s action is the inhibition of viral DNA synthesis, which effectively halts the replication of the herpes simplex virus . This leads to a decrease in the severity and frequency of outbreaks in individuals with herpes infections .

Action Environment

The action of Valacyclovir can be influenced by various environmental factors. Additionally, the safety of Valacyclovir at doses higher than those approved by the US Food and Drug Administration, especially in immunocompromised persons, remains controversial . It’s also worth noting that the efficacy of Valacyclovir can be affected by the patient’s renal function, as the main route of Aciclovir elimination is renal .

Safety and Hazards

Valacyclovir can be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Valacyclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in acyclovir AUC associated with valacyclovir often spares the use of intravenous acyclovir and reduces the frequency of administration, improving patient adherence . It is also suggested that valacyclovir reduces oral shedding of EBV in patients with infectious mononucleosis by inhibiting viral DNA polymerase .

Biochemische Analyse

Biochemical Properties

D-Valacyclovir interacts with various enzymes and proteins in the body. The increased bioavailability of this compound is attributed to carrier-mediated intestinal absorption, via the hPEPT1 peptide transporter, followed by the rapid and complete conversion to acyclovir .

Cellular Effects

This compound influences cell function by acting against herpesviruses . It is effective in the treatment of diseases caused by herpesviruses, such as herpes zoster, as well as in prophylaxis against acquisition of infection .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to acyclovir in the body. The exact mechanism of absorption of acyclovir is not fully characterized . Some studies have noted a reduction in bioavailability with increasing doses, raising the possibility of a saturable absorptive process .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability and degradation. The poor absorption of acyclovir, which necessitates high doses and frequent administration, is considered to be a result of characteristics of the drug itself and not its delivery vehicle .

Eigenschaften

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142963-60-8 | |

| Record name | Valacyclovir, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALACYCLOVIR, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

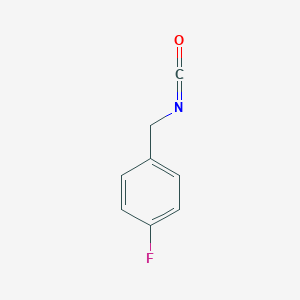

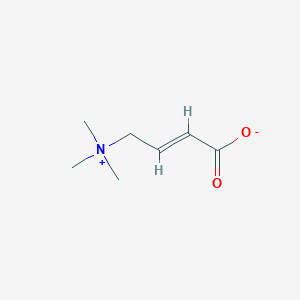

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

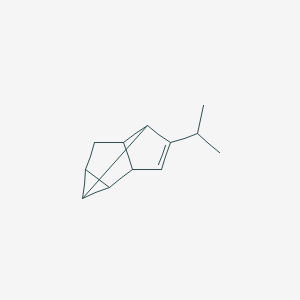

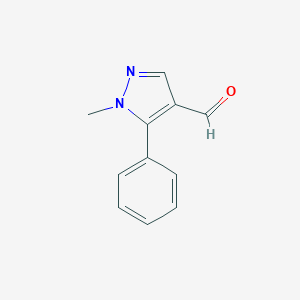

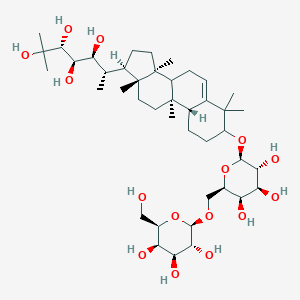

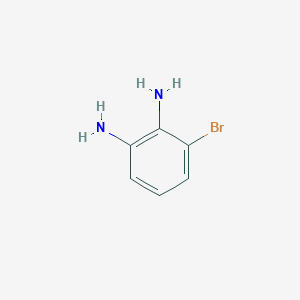

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)

![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)